molecular formula C19H16N4O2 B12795418 3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] CAS No. 70374-13-9

3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]

Cat. No.: B12795418
CAS No.: 70374-13-9
M. Wt: 332.4 g/mol
InChI Key: TYOPSJXLDHFHAQ-UHFFFAOYSA-N
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Description

3,3’-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] is a spiro compound characterized by a unique structure where two oxazine rings are fused to a benzimidazole core. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] typically involves the reaction of the sodium derivative of o-phenylenediamine with 1,3-dibromo-2,2-bis(bromomethyl)propane in N,N-dimethylformamide . Another method involves the reaction of the sodium derivative of 2,3-dihydro-1H-benzimidazol-2-one with 1,3-dibromo-2,2-bis(bromomethyl)propane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,3’-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3,3’-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1,3]oxazino[5,6-c]quinoline: Another spiro compound with similar structural features.

    Spiro[1,3]oxazino[5,6-c]quinoline derivatives: These compounds share the spiro structure and have diverse biological activities.

Uniqueness

3,3’-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] is unique due to its specific fusion of oxazine rings to a benzimidazole core, which imparts distinct chemical and biological properties compared to other spiro compounds.

Properties

CAS No.

70374-13-9

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

3,3'-spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]

InChI

InChI=1S/C19H16N4O2/c1-3-7-15-13(5-1)20-17-22(15)9-19(11-24-17)10-23-16-8-4-2-6-14(16)21-18(23)25-12-19/h1-8H,9-12H2

InChI Key

TYOPSJXLDHFHAQ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN3C4=CC=CC=C4N=C3OC2)COC5=NC6=CC=CC=C6N51

Origin of Product

United States

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